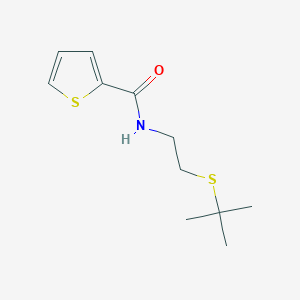

![molecular formula C19H24F3NO4 B2727585 2-{1-[(tert-Butoxy)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid CAS No. 644982-59-2](/img/structure/B2727585.png)

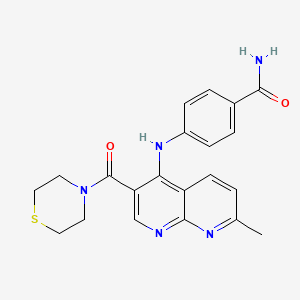

2-{1-[(tert-Butoxy)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{1-[(tert-Butoxy)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has the empirical formula C18H25NO4 and a molecular weight of 319.40 .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular formula of this compound is C19H24F3NO4. Unfortunately, the specific structural details are not available in the search results.Physical And Chemical Properties Analysis

The compound is available in powder form . It has a quality level of 100 and is suitable as a linker reagent . The functional groups present in the compound are Boc and carboxylic acid . The storage temperature is 2-8°C .Scientific Research Applications

Chiral Separation

The compound has been used in the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, an important intermediate for the anti-HCV drug Velpatasvir . The process eliminates the need for salinization and dissociation processes and several organic solvents with water .

Green Manufacturing

The compound plays a significant role in green manufacturing. The new approach exhibits a remarkable 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g −1 reduction in process mass intensity (PMI) .

Dipeptide Synthesis

The compound has been used in the synthesis of dipeptides. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Amino Acid Ionic Liquids (AAILs)

The compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs have been used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

PROTAC® Development

The compound is used as a semi-flexible linker for PROTAC® development . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that use the cell’s own disposal system to remove unwanted proteins from within cells .

Organic Synthesis

The compound is used in organic synthesis due to its multiple reactive groups . It is used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N -terminus are chemically protected .

Mechanism of Action

The compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Safety and Hazards

The compound has several hazard statements: H315 - H317 - H319 - H410 . Precautionary statements include P261 - P264 - P273 - P280 - P302 + P352 - P305 + P351 + P338 . It is classified as Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . The storage class code is 11 - Combustible Solids .

Future Directions

The compound is used in PROTAC development for targeted protein degradation . Future research may focus on optimizing the 3D orientation of the degrader and ternary complex formation . Additionally, the development of more efficient and cost-effective methods for protodeboronation could be a potential area of future research .

properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(26)23-9-7-18(8-10-23,12-15(24)25)13-5-4-6-14(11-13)19(20,21)22/h4-6,11H,7-10,12H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYZHRWHIIRRQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(tert-Butoxy)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

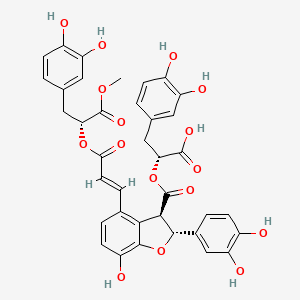

![4-isopropyl-6-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2727502.png)

![2,3-dimethoxy-11-phenyl-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2727505.png)

![5-methyl-1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2727514.png)

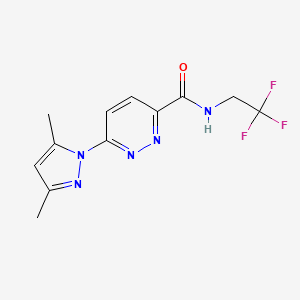

![N-tert-butyl-2-{[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]formamido}acetamide](/img/structure/B2727516.png)

![N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2727518.png)

![3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2727522.png)

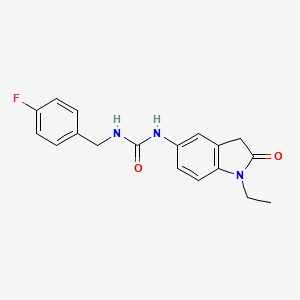

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2727524.png)

![N-(2-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2727525.png)